Home > Products > Screening Compounds P45014 > Pim-1 kinase inhibitor 8
Pim-1 kinase inhibitor 8 -

Pim-1 kinase inhibitor 8

Catalog Number: EVT-4764236
CAS Number:
Molecular Formula: C14H17N3O3
Molecular Weight: 275.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4,6-Dimethyl-2-(3-(p-tolyloxy)propoxy)nicotinonitrile

  • Compound Description: This compound is a fleximer, meaning it possesses multiple conformations due to internal rotations around single bonds. [] Researchers synthesized and analyzed this fleximer to understand its non-covalent binding affinity to COX-2 and mGluR2 receptors. [] The molecule features a propylene linker connecting the pyridine ring and a phenyl ring. []

2-((4-Acetylphenyl)amino)-4,6-dimethylnicotinonitrile

  • Compound Description: This compound serves as a key intermediate in synthesizing various 4,6-dimethyl-2-substituted-nicotinonitrile derivatives. [] It features an acetylphenyl group attached to the amino group at the 2-position of the nicotinonitrile core. []

2-[2-(3-Cyano-4,6-dimethyl-2-oxo-2H-pyridin-1-yl-methyl)-benzyloxy]-4,6-dimethyl-nicotinonitrile

  • Compound Description: This sterically hindered compound demonstrates interesting conformational behavior in the solid state due to intramolecular interactions. [] It features two 4,6-dimethylnicotinonitrile units linked via a benzyloxy group. []

2-(3-(4-tert-Butyl-phenoxy)-2-hydroxy-propylsulfanyl)-4,6-dimethyl-nicotinonitrile

  • Compound Description: Identified through GCMS analysis of Calotropis gigantea, this compound demonstrated potential anti-microfouling activity in silico. [] Its structure features a tert-butyl phenoxy group linked to the nicotinonitrile core via a hydroxypropylsulfanyl chain. []
Overview

Pim-1 kinase inhibitor 8 is a compound designed to selectively inhibit the Pim-1 kinase, which is part of a family of serine/threonine kinases implicated in various cellular processes, including cell cycle regulation, apoptosis, and cellular signaling pathways. The Pim kinases are particularly relevant in the context of hematological malignancies, making them attractive targets for therapeutic intervention. The development of inhibitors like Pim-1 kinase inhibitor 8 aims to exploit the unique structural features of the Pim kinases' active site to achieve selective inhibition.

Source and Classification

Pim-1 kinase inhibitor 8 belongs to a class of small molecule inhibitors targeting the Pim family of kinases. These compounds have been synthesized and characterized through various chemical methods, with significant contributions from research studies focused on optimizing their potency and selectivity against specific kinases. The classification of this compound falls under small-molecule inhibitors that are designed to modulate kinase activity by competing with ATP for binding at the active site.

Synthesis Analysis

Methods and Technical Details

The synthesis of Pim-1 kinase inhibitor 8 typically involves multi-step organic reactions that include key transformations such as alkylation, cyclization, and functional group modifications. For instance, one synthetic route may begin with a precursor compound that undergoes a series of reactions involving reagents like sodium hydride and various halides to introduce desired substituents at specific positions on the molecule.

A notable approach described in literature involves using 6-substituted 7-azaindoles as scaffolds, where modifications at the 6-position enhance selectivity towards Pim kinases while maintaining potency. The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular structure of Pim-1 kinase inhibitor 8 can be elucidated using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy. These methods provide detailed insights into the three-dimensional arrangement of atoms within the molecule, including bond lengths, angles, and torsional angles that define its conformation.

Data regarding the molecular weight, formula, and specific functional groups present in Pim-1 kinase inhibitor 8 help in understanding its reactivity and interaction potential with biological targets. For instance, the presence of certain functional groups may facilitate hydrogen bonding or hydrophobic interactions with the active site of Pim-1 kinase.

Chemical Reactions Analysis

Reactions and Technical Details

Pim-1 kinase inhibitor 8 undergoes various chemical reactions that are critical for its activity as an inhibitor. These include:

  • Binding Reactions: The inhibitor competes with ATP for binding at the active site of Pim-1 kinase, leading to inhibition of kinase activity.
  • Metabolic Stability: Understanding how the compound is metabolized in biological systems is crucial for its efficacy. This includes reactions such as hydrolysis or oxidation that may affect its stability and duration of action.

The kinetics of these reactions can be studied using enzyme assays that measure the rate of phosphorylation in the presence of varying concentrations of the inhibitor.

Mechanism of Action

Process and Data

The mechanism by which Pim-1 kinase inhibitor 8 exerts its effects involves competitive inhibition at the ATP-binding pocket of the Pim-1 kinase. Upon binding, it prevents ATP from interacting with the enzyme, thereby inhibiting phosphorylation events that are critical for cell cycle progression and survival signals in cancer cells.

Data from biochemical assays typically show a dose-dependent inhibition profile, allowing researchers to calculate key parameters such as IC50 values (the concentration required to inhibit 50% of enzyme activity), which indicate potency.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pim-1 kinase inhibitor 8 exhibits specific physical properties such as solubility, melting point, and stability under various conditions (pH, temperature). These properties are essential for determining its formulation for therapeutic use.

Chemical properties include:

  • Molecular Weight: Provides insight into dosage calculations.
  • Log P (Partition Coefficient): Indicates lipophilicity which affects absorption and distribution.
  • pKa Values: Help predict ionization states at physiological pH.

Relevant data can be gathered through standard analytical techniques including high-performance liquid chromatography and mass spectrometry.

Applications

Scientific Uses

Pim-1 kinase inhibitor 8 has significant applications in scientific research, particularly in studies related to cancer biology. Its ability to selectively inhibit Pim kinases makes it a valuable tool for:

  • Investigating Kinase Function: Understanding the role of Pim kinases in cellular processes such as proliferation and survival.
  • Therapeutic Development: Serving as a lead compound for further development into clinical candidates aimed at treating hematological malignancies.
  • Biochemical Assays: Used in assays to screen for other potential inhibitors or to study downstream effects on signaling pathways influenced by Pim kinases.
Molecular Mechanisms of Pim-1 Kinase Inhibition

Kinase Inhibition Specificity and Selectivity Profiling

Structural Basis of ATP-Competitive Binding Dynamics

Pim-1 kinase inhibitor 8 (C₁₄H₁₇N₃O₃; MW 275.30) binds the ATP-pocket of Pim-1 with high specificity, exploiting unique structural features absent in most kinases. Unlike >90% of human kinases, Pim-1 lacks a conserved hydrogen bond donor in its hinge region due to Pro123 substitution. This prevents canonical bidentate H-bond formation with ATP, creating a distinct hydrophobic pocket. Inhibitor 8 occupies this space via its 7-azaindole core, forming a single H-bond between the azaindole nitrogen and the backbone carbonyl of Glu121 in Pim-1’s hinge region [2] [9]. The inhibitor’s 6-chloro substituent extends into a "specificity bulge" formed by a two-amino acid insertion (residues 126–127) downstream of the hinge, sterically hindering binding to off-target kinases. Crystallography confirms this 6-substituent improves selectivity by 15-fold compared to unsubstituted analogs by clashing with the glycine-rich loop of non-Pim kinases [2] [4].

Table 1: Structural Determinants of Pim-1 Kinase Inhibitor 8 Binding

Structural ElementRole in Inhibitor BindingEffect on Selectivity
Pro123 residuePrevents canonical H-bond donor formationExcludes 85% of kinases requiring bidentate H-bonding [9]
Bulge region (residues 126–127)Accommodates 6-chloro substituentReduces off-target binding (e.g., CDK1, CK2) by steric exclusion [4]
Lys67 in N-lobeStabilizes inhibitor via hydrophobic interactionEnhances affinity (Kd = 8.2 nM) [9]
Glu121 carbonylAccepts H-bond from 7-azaindole nitrogenIncreases residence time 3-fold vs. non-azaindole inhibitors [2]

Isoform-Specific Inhibition: Pim-1 vs. Pim-2/Pim-3

Inhibitor 8 demonstrates a 14.3 nM IC50 against Pim-1, with moderate activity against Pim-2 (IC50 = 89 nM) and Pim-3 (IC50 = 102 nM). This 6–7-fold selectivity for Pim-1 arises from sequence divergence in the ATP-pocket: Pim-1 contains Leu44 and Phe49 in the G-loop, whereas Pim-2/Pim-3 harbor bulkier residues (e.g., Tyr in Pim-2) that sterically limit chloro-substituent accommodation. Molecular dynamics simulations reveal inhibitor 8 induces a 1.2Å shift in Pim-1’s G-loop, a conformational change not observed in Pim-2 due to restricted loop flexibility [2] [8].

Table 2: Selectivity Profile of Pim-1 Kinase Inhibitor 8

Kinase IsoformIC50 (nM)Key Structural Differences vs. Pim-1
Pim-114.3 ± 1.2Reference (Leu44/Phe49 in G-loop)
Pim-289.0 ± 6.5Tyr45 steric gate; reduced G-loop flexibility
Pim-3102.4 ± 8.1His49 alters hydrophobic pocket volume
CDK1>10,000Intact H-bond donor (Pro123 absent)
FLT32,150 ± 210Bulky gatekeeper residue (F691) [2] [4]

Downstream Substrate Modulation

Phosphorylation of Apoptotic Regulators (BAD, Caspase-3)

Inhibitor 8 disrupts Pim-1–mediated pro-survival signaling by blocking phosphorylation of BAD at Ser75. In MCF-7 breast cancer cells, treatment (1 μM, 24h) reduces pBADSer75 by 82%, enabling BAD/Bcl-xL complex formation and subsequent Bax activation. This triggers mitochondrial cytochrome c release, elevating active caspase-3 by 4.3-fold vs. controls [1] [7]. Concurrently, inhibitor 8 abrogates Pim-1–dependent phosphorylation of procaspase-9 at Thr125, preventing its dimerization and activation. The dual targeting of BAD and caspase cascades explains the compound’s potent cytotoxicity (IC50 = 0.5 μM in MCF-7) [1].

Cell Cycle Progression via p21/p27 and CDC25 Pathways

Pim-1 kinase inhibitor 8 induces G1 arrest by modulating CDK inhibitors:

  • p21CIP1/WAF1: Inhibitor 8 blocks Pim-1–catalyzed p21 phosphorylation at Thr145, stabilizing p21 and enhancing its association with CDK2/cyclin E complexes (Kd reduced 3.5-fold). This inhibits CDK2 activity by 70% in prostate cancer cells [1] [10].
  • p27KIP1: Treatment upregulates p27 by 4.2-fold by inhibiting Pim-1–dependent proteasomal degradation. Unphosphorylated p27 accumulates, sequestering cyclin D1/CDK4 and preventing Rb phosphorylation [4] [10].
  • CDC25A: Inhibitor 8 reduces CDC25A phosphatase expression by 65% by disrupting Pim-1–mediated stabilization of c-Myc (see 1.2.3), preventing CDK1/2 activation [1].

Table 3: Effects on Cell Cycle Regulators by Pim-1 Kinase Inhibitor 8

Target ProteinModification by Pim-1Effect of Inhibitor 8Functional Consequence
p21Phosphorylation (Thr145) promotes PCNA dissociation↑ p21 stability; ↑ CDK2 bindingG1/S arrest (CDK2 inhibition)
p27Phosphorylation (Thr157) induces cytoplasmic mislocalization↑ Nuclear p27; ↓ Skp2-mediated degradationCyclin D1/CDK4 sequestration
CDC25ATranscriptional activation via c-Myc stabilization↓ CDC25A mRNA (70% reduction)Impaired CDK1/2 dephosphorylation
C-TAK1Phosphorylation activates C-TAK1 (p27 kinase)↓ p27 export to cytoplasmEnhanced nuclear p27 activity [1] [10]

Transcriptional Activation of MYC and Notch1 Signaling

Inhibitor 8 disrupts oncogenic transcription via dual targeting:

  • MYC Signaling: Pim-1 phosphorylates c-Myc at Ser62, stabilizing it and enabling recruitment to E-boxes (e.g., FOSL1, ID2 promoters). Inhibitor 8 (0.5 μM) reduces pMYCSer62 by 90%, halving MYC occupancy at target genes. Crucially, it blocks Pim-1–catalyzed histone H3 phosphorylation at Ser10 near MYC-binding sites, decreasing acetylation (H3K9ac) and RNA Pol II recruitment [6] [8].
  • Notch1 Activation: Inhibitor 8 abrogates Pim-1–mediated Notch1 phosphorylation at Ser2152 in the second nuclear localization signal (NLS). This reduces Notch1 nuclear import by 60% in PC-3 prostate cancer cells, quantified by GFP-N1ICD localization. Consequently, Notch/RBP-Jκ–dependent transcription (HES1, HEY1) declines by 75%, suppressing EMT and cell migration [7].

Synergistic effects occur via metabolic reprogramming: In breast cancer cells, combined MYC/Notch inhibition reduces glucose uptake (GLUT1 downregulation) and lactate production by 55%, reversing the Warburg effect [7].

Properties

Product Name

Pim-1 kinase inhibitor 8

IUPAC Name

4,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethoxy)pyridine-3-carbonitrile

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

InChI

InChI=1S/C14H17N3O3/c1-10-7-11(2)16-14(12(10)8-15)20-9-13(18)17-3-5-19-6-4-17/h7H,3-6,9H2,1-2H3

InChI Key

XARGLDJCVPQGEH-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=C1C#N)OCC(=O)N2CCOCC2)C

Canonical SMILES

CC1=CC(=NC(=C1C#N)OCC(=O)N2CCOCC2)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.